Xanthine amine congener
CAS No.: 96865-92-8
Cat. No.: VC0005207
Molecular Formula: C21H28N6O4
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96865-92-8 |
---|---|
Molecular Formula | C21H28N6O4 |
Molecular Weight | 428.5 g/mol |
IUPAC Name | N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide |
Standard InChI | InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) |
Standard InChI Key | FIQGIOAELHTLHM-UHFFFAOYSA-N |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN |
Structural and Synthetic Foundations of Xanthine Amine Congener
Chemical Architecture
XAC (8-{4-[([(2-aminoethyl)amino]carbonylmethyl)oxy]phenyl}-1,3-dipropylxanthine) features a tripartite molecular design:
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Xanthine core: The 1,3-dipropylxanthine moiety provides baseline adenosine receptor antagonism, with propyl groups optimizing lipid solubility .
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8-Phenyl substitution: The para-substituted phenyl ring at position 8 enables functionalization while maintaining planar stacking interactions with receptor aromatic residues .
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Aminoethylcarbamoylmethyloxy side chain: This hydrophilic extension, terminating in a primary amine, confers enhanced water solubility () compared to non-functionalized analogs like DPX () .
Synthesis and Radiolabeling
The synthesis of [³H]XAC (103 Ci/mmol) involves:
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Nucleophilic aromatic substitution: 8-Chlorotheophylline undergoes coupling with 4-hydroxyphenylacetic acid methyl ester to install the phenylacetic acid moiety .
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Amide bond formation: Reaction with ethylenediamine introduces the terminal amine group, followed by tritiation via catalytic dehalogenation of a brominated precursor .
Key synthetic intermediates include:
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XCC (xanthine carboxylic acid congener): Methyl ester hydrolysis yields the carboxylate for subsequent amide coupling .
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p-Sulfo derivatives: Sulfonation enhances aqueous solubility but reduces receptor affinity 4–12 fold compared to XAC .
Receptor Binding Profiling and Pharmacodynamics
Affinity and Selectivity Across Adenosine Receptor Subtypes
Receptor Subtype | Tissue Source | (nM) | (pmol/mg) | Reference |
---|---|---|---|---|
A₁ | Rat Brain Membranes | 1.2 | 0.8 | |
A₁ | Calf Brain Membranes | 0.17 | 1.1 | |
A₂ | Human Platelets | 12 | 1.1 | |
A₂ | Rabbit Striatum | 18 | 0.6 |
XAC exhibits non-subtype-selective antagonism, with modest A₁ preference () . Co-administration with A₁-selective antagonists like CPX (50 nM) enables isolated A₂ receptor studies in tissues expressing both subtypes .
Comparative Pharmacology of Xanthine Analogs
Compound | A₁ (nM) | A₂ (nM) | logP |
---|---|---|---|
XAC | 2.8 | 17 | -0.3 |
DPX | 25 | 150 | 2.1 |
1,3-Dipropyl-8-phenylxanthine | 28 | 85 | 1.8 |
Theophylline | 29,000 | 29,000 | 0.5 |
Structural modifications critically influence pharmacological properties:
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8-Phenyl substitution: Enhances A₁ affinity 30-fold versus theophylline .
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Aminoethyl side chain: Reduces nonspecific binding from 25% (DPX) to <10% at 0.5 nM .
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Propyl vs. methyl groups: 1,3-Dipropyl substitution improves membrane permeability over 1,3-dimethyl analogs .
Mechanistic Insights into Adenosine Receptor Antagonism
Allosteric Modulation of Agonist Binding
In rat brain membranes, XAC binding induces biphasic competition curves for agonists like R-PIA:
This two-state model suggests XAC stabilizes receptors in conformations with reduced agonist affinity, analogous to inverse agonism. GTPγS converts all receptors to the low-affinity state, confirming G protein coupling modulation .
Functional Antagonism in Cellular Systems
In human platelets, XAC inhibits NECA-stimulated adenylate cyclase with , aligning closely with its (12 nM) . Key functional correlates include:
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cAMP suppression: IC₅₀ = 30 nM vs. 2-chloroadenosine in guinea pig brain slices .
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Aggregation inhibition: Blocks ADP-induced platelet aggregation () .
Methodological Advancements Enabled by XAC
Radioligand Binding Assay Optimization
XAC’s physicochemical properties addressed critical limitations of prior xanthine radioligands:
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Filter binding reduction: Polyethylenimine pretreatment cuts nonspecific filter retention from 25% (DPX) to <10% .
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Membrane preparation compatibility: Hydrophilicity enables use in crude synaptosomal membranes without lipid extraction .
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Kinetic versatility: Rapid association () permits non-equilibrium binding studies .
Conjugate Chemistry Applications
The primary amine in XAC serves as a handle for derivative synthesis:
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Photoaffinity labels: Azide derivatives enable covalent receptor crosslinking .
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Biotin conjugates: Streptavidin-based purification of receptor complexes .
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Fluorescent probes: FITC-XAC permits live-cell receptor imaging .
Therapeutic Implications and Future Directions
Disease Model Applications
XAC-based studies have clarified adenosine receptor roles in:
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Neuroprotection: A₁ receptor activation reduces glutamatergic excitotoxicity (IC₅₀ = 3 nM XAC) .
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Cardioprotection: A₂ antagonism inhibits ischemia-reperfusion injury in heart models .
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Oncology: A₂B receptor blockade suppresses tumor angiogenesis (XAC ) .
Next-Generation Analog Development
Structure-activity relationship (SAR) studies guided by XAC have yielded:
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